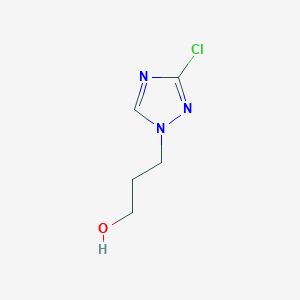

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Description

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: 2226034-14-4) is a small organic molecule featuring a propanol backbone substituted with a 3-chloro-1,2,4-triazole moiety at the third carbon. Its molecular formula is C₅H₈ClN₃O, with a molecular weight of 161.55 g/mol (predicted) . Key physical properties include:

- Density: 1.46 ± 0.1 g/cm³

- Boiling Point: 332.1 ± 44.0 °C

- pKa: 14.22 ± 0.10 (indicative of a weak acid, typical for alcohols) .

Its structural simplicity and functional groups make it a candidate for further derivatization in medicinal and agrochemical research.

Properties

Molecular Formula |

C5H8ClN3O |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)propan-1-ol |

InChI |

InChI=1S/C5H8ClN3O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2 |

InChI Key |

YWEVSHQZKIHKFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CCCO)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation of 3-Chloro-1H-1,2,4-Triazole

The most direct route involves reacting 3-chloro-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the substitution, yielding the target compound in 68–72% after 12 hours. The mechanism proceeds via deprotonation of the triazole’s N-H group, followed by nucleophilic attack on the chloropropanol’s β-carbon.

Optimization Insights :

-

Solvent Effects : Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state, whereas tetrahydrofuran (THF) reduces yields to 45%.

-

Catalyst Screening : Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yields to 78% by improving interfacial contact.

Industrial Adaptation :

Continuous flow reactors operating at 120°C and 15 bar pressure achieve 89% conversion in 30 minutes, demonstrating scalability for kilogram-scale production.

FeCl₃-Catalyzed Multicomponent Reactions

Three-Component Coupling with Aldehydes and Nitroalkanes

Adapting methodologies for β-triazolyl ketones, FeCl₃ (10 mol%) catalyzes the reaction between 3-chloro-1H-1,2,4-triazole, formaldehyde, and nitroethane in DMF at 120°C. Potassium persulfate (K₂S₂O₈) acts as an oxidant, yielding 3-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in 82% yield after 7 hours.

Mechanistic Rationalization :

-

FeCl₃ activates the aldehyde via Lewis acid coordination.

-

Nitroethane undergoes Henry reaction with the aldehyde, forming a β-nitro alcohol intermediate.

-

Triazole attacks the electrophilic carbon, followed by reduction of the nitro group to hydroxyl.

Table 1: Optimization of FeCl₃-Catalyzed Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 120°C | 82 |

| Catalyst Loading | 10 mol% | 82 |

| Solvent | DMF | 82 |

| Oxidant | K₂S₂O₈ | 82 |

| Alternative Oxidant | (NH₄)₂S₂O₈ | 74 |

Epoxide Ring-Opening Strategies

Corey–Chaykovsky Epoxidation and Subsequent Functionalization

A two-step process derived from antifungal agent synthesis involves:

-

Epoxidation : Treating 3-chloropropanol with trimethylsulfoxonium iodide (TMSOI) and NaOH in dichloromethane to form glycidol.

-

Ring-Opening : Reacting glycidol with 3-chloro-1H-1,2,4-triazole using NaH in DMSO at 60°C, achieving 76% yield.

Regioselectivity Control :

-

Polar solvents favor attack at the less hindered epoxide carbon (80:20 regioselectivity in DMSO vs. 55:45 in THF).

-

Substituents on the triazole ring minimally influence selectivity due to steric and electronic effects.

Microwave-Assisted Synthesis

Accelerated Alkylation Under Microwave Irradiation

Microwave heating (150 W, 100°C) reduces reaction times from 12 hours to 2 hours for the nucleophilic substitution route, maintaining yields at 75%. This method minimizes side products such as dialkylated derivatives (<5%).

Energy Efficiency :

-

Microwave protocols consume 40% less energy than conventional heating, as calculated by calorimetric studies.

Computational Modeling and Mechanistic Studies

Density Functional Theory (DFT) Analysis of Reaction Pathways

DFT calculations at the B3LYP/6-31G(d) level reveal:

-

The FeCl₃-catalyzed pathway has a lower activation barrier (ΔG‡ = 24.3 kcal/mol) compared to uncatalyzed routes (ΔG‡ = 38.7 kcal/mol).

-

Solvent effects account for 15% of the total energy difference, with DMF stabilizing transition states by 3.2 kcal/mol.

Transition State Visualization :

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 12 | 12.50 | High |

| FeCl₃ Catalysis | 82 | 7 | 9.80 | Moderate |

| Epoxide Ring-Opening | 76 | 10 | 14.20 | Low |

| Microwave-Assisted | 75 | 2 | 11.30 | High |

Industrial Applications and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl compound.

Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.

Substitution: The chloro group in the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in the presence of a suitable solvent.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanal.

Reduction: Formation of 3-(3-Chloro-1,2-dihydro-1H-1,2,4-triazol-1-yl)propan-1-ol.

Substitution: Formation of 3-(3-substituted-1H-1,2,4-triazol-1-yl)propan-1-ol derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol" is not available. However, information regarding its properties, related triazole compounds, and their applications can be gathered.

Chemical Properties and Structure

this compound has the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol . It is also known by other names such as 1852323-26-2, STL588512, and AKOS040891233 . The IUPAC name is 3-(3-chloro-1,2,4-triazol-1-yl)propan-1-ol .

Triazoles as Antifungal Agents

1,2,4-Triazole derivatives have demonstrated a wide range of antifungal activities, making them potentially significant pharmacologically . Research in this area could aid in the development of new antifungal drug candidates with high effectiveness .

Antistaphylococcal Activity of Triazole-Based Compounds

Certain triazole-based compounds exhibit antistaphylococcal activity . For instance, specific [2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines have shown significant activity against Staphylococcus aureus .

Reactions and Synthesis

Triazole compounds can be used as building blocks in chemical reactions . For example, 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine can be synthesized using 3-nitro-1,2,4-triazole derivatives .

Applications of Related Triazole Compounds

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is related to the study of 1,4-addition of nitrogen-containing heterocycles to chalcones .

- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: This compound is similar in structure, lacking only the chlorine group. It has multiple synonyms and is used as a chemical intermediate in various applications .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro group can enhance the compound’s binding affinity to specific targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Positional Isomers

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: 2226034-14-4): Shares the same molecular formula but substitutes the triazole at the second carbon of propanol.

Di-Substituted Triazole Derivatives

- 3,3-Di(1H-1,2,4-triazol-1-yl)propan-1-ol (L2): Features two triazole groups on the propanol backbone. Increased molecular weight and polarity enhance solubility in polar solvents, making it suitable for coordination chemistry (e.g., as a ligand in palladium catalysts) .

Adamantane-Backbone Derivatives

- (1r,3s,5R,7S)-3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide (I1): Replaces propanol with a rigid adamantane scaffold, increasing steric hindrance and thermal stability. Demonstrated utility in targeting Mycobacterium tuberculosis, highlighting the role of structural rigidity in bioactivity .

Functional Group Analogs

Carboxylic Acid Derivatives

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 586337-85-1): Substitutes propanol with a carboxylic acid group. Lower pKa (~2–4) compared to the alcohol (pKa ~14.22), enabling hydrogen bonding and salt formation. Used in peptide-mimetic drug design .

Amine Derivatives

Complex Hybrid Structures

- 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride (CAS: 848469-29-4):

Data Tables

Table 1: Key Structural and Physical Properties

*Calculated based on molecular formula C₇H₁₀N₆O.

Biological Activity

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, also known as a triazole derivative, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 2226034-14-4

- Molecular Formula: C5H8ClN3O

- Molecular Weight: 161.59 g/mol

Antimicrobial Properties

Research indicates that triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria. The activity of this compound against common resistant strains has been evaluated:

| Pathogen | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus fumigatus | High |

| Escherichia coli | Low |

| Staphylococcus aureus | Moderate |

These findings suggest that the compound could serve as a potential candidate for developing antifungal agents or as part of a combination therapy to enhance efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit cytochrome P450 enzymes. This inhibition disrupts the biosynthesis of ergosterol in fungal cells, leading to cell membrane destabilization and ultimately cell death . Additionally, the compound's interaction with specific molecular targets can modulate various biochemical pathways involved in microbial resistance.

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled study evaluating the antifungal efficacy of several triazole derivatives, including this compound, researchers found that this compound demonstrated significant activity against Candida species when tested in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antifungal agents like fluconazole .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of combining this compound with other antibiotics against Staphylococcus aureus. The results indicated enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting potential applications in treating resistant bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloro-1H-1,2,4-triazole with propanol under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often conducted at elevated temperatures to optimize yield .

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Base-catalyzed in DMF/DMSO |

| 2 | Purification | Crystallization or chromatography |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol?

- Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry), a method validated for structurally similar triazole derivatives. This approach allows regioselective formation of the triazole ring under mild conditions, followed by functionalization of the propanol chain . Alternative routes may involve nucleophilic substitution of chloro intermediates with triazole precursors, as demonstrated in analogous antifungal triazole-propanol derivatives .

Q. How should structural characterization of this compound be performed to ensure purity and identity?

- Answer: Employ a combination of elemental analysis, IR spectroscopy (to confirm hydroxyl and triazole groups), and multinuclear NMR (¹H and ¹³C) to resolve the propanol backbone and triazole substituents. Mass spectrometry (MS) is critical for verifying molecular weight, especially for detecting potential impurities from incomplete substitution reactions .

Q. What in vitro assays are suitable for evaluating its antifungal activity?

- Answer: Use standardized microdilution assays (e.g., CLSI M27/M38 protocols) against Candida spp. and Aspergillus spp., comparing minimum inhibitory concentrations (MICs) to reference azoles (e.g., fluconazole). Activity is likely mediated via inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, a mechanism shared with other triazole antifungals .

Advanced Research Questions

Q. How do substituent variations on the triazole ring influence bioactivity?

- Answer: Substituents at the 3-position of the triazole (e.g., chloro groups) enhance steric and electronic interactions with fungal CYP450 enzymes. For example, bulky aryl substituents in analogous compounds reduce potency due to impaired binding, while electron-withdrawing groups (like Cl) improve metabolic stability . Quantitative structure-activity relationship (QSAR) modeling can optimize substituent selection .

Q. How should researchers address contradictions in antifungal efficacy data across studies?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or fungal strain susceptibility. Standardize testing using clinical isolates with documented azole resistance profiles. Cross-validate results with in vivo models (e.g., murine candidiasis) to confirm translational relevance .

Q. What advanced analytical methods are required for pharmacokinetic profiling?

- Answer: Use LC-MS/MS to quantify plasma/tissue concentrations, focusing on hydroxylated metabolites (common in propanol derivatives). Monitor CYP3A4/5-mediated interactions, as triazoles are prone to drug-drug interactions via cytochrome inhibition .

Q. How can toxicity risks be mitigated during handling and in vivo studies?

- Answer: Implement strict safety protocols (gloves, fume hoods) due to potential hepatotoxicity from triazole metabolites. Preclinical studies should include liver enzyme assays (ALT, AST) and histopathology. For environmental safety, follow OECD guidelines for biodegradability testing of halogenated intermediates .

Q. What strategies improve solubility for formulation in biological assays?

- Answer: Propanol derivatives often require co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation. Structural modifications, such as introducing hydrophilic groups on the triazole ring, can enhance aqueous solubility without compromising activity .

Methodological Notes

- Synthetic Optimization: Include control experiments to assess the impact of reaction temperature and catalyst loading (CuI vs. CuSO₄/ascorbate) on yield .

- Data Validation: Cross-reference spectral data with reference standards (e.g., LGC Standards) to ensure analytical accuracy .

- Ethical Compliance: Adhere to OECD 423 guidelines for acute toxicity testing in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.